molecular formula C9H20N2 B1587305 1-(2-Pentyl)piperazine CAS No. 82499-96-5

1-(2-Pentyl)piperazine

Cat. No. B1587305
CAS RN: 82499-96-5
M. Wt: 156.27 g/mol
InChI Key: QTPGFCVQPIPHFA-UHFFFAOYSA-N
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Description

“1-(2-Pentyl)piperazine” is a chemical compound with the empirical formula C9H20N2 and a molecular weight of 156.27 . It is typically used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Pentyl)piperazine”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-Pentyl)piperazine” can be represented by the SMILES string CCCC(C)N1CCNCC1 . This representation provides a way to visualize the molecule’s structure.

Scientific Research Applications

  • Chemistry and Pharmaceutical Research

    • Piperazine and its derivatives, including 1-(2-Pentyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • The results of these methods have been reported in various scientific publications, demonstrating the effectiveness and versatility of these synthesis methods .
  • Biomedical Research

    • Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .
    • The outcomes of these applications are typically measured in terms of their therapeutic efficacy, safety, and other relevant parameters. Quantitative data and statistical analyses are often used to evaluate these outcomes .
  • Material Science

    • Piperazine derivatives can be used in the synthesis of new materials. For instance, they can be used as building blocks in the creation of polymers .
    • The outcomes of these applications are typically measured in terms of the properties of the synthesized materials, such as their mechanical strength, thermal stability, and chemical resistance .
  • Environmental Science

    • Piperazine derivatives can be used in environmental remediation processes. For example, they can be used in the treatment of wastewater to remove harmful substances .
    • The outcomes of these applications are typically measured in terms of the effectiveness of the remediation process, such as the amount of harmful substances removed from the wastewater .
  • Agriculture

    • Piperazine derivatives can be used in the development of pesticides and insecticides .
    • The outcomes of these applications are typically measured in terms of the effectiveness of the pesticide or insecticide in controlling the targeted pests .
  • Food and Beverage Industry

    • Piperazine derivatives can be used as flavoring agents or preservatives in the food and beverage industry .
    • The outcomes of these applications are typically measured in terms of the taste, shelf-life, and safety of the food or beverage product .

Safety And Hazards

“1-(2-Pentyl)piperazine” is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of structural variety at the carbon atoms of the piperazine core . This could potentially extend to “1-(2-Pentyl)piperazine” and other similar compounds, opening up new possibilities in drug discovery and other applications .

properties

IUPAC Name

1-pentan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGFCVQPIPHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371846
Record name 1-(2-pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pentyl)piperazine

CAS RN

82499-96-5
Record name 1-(1-Methylbutyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82499-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-pentyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82499-96-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hayashi, K Ohashi, E Nakata, C Emoto - European journal of medicinal …, 2012 - Elsevier
Since the discovery of endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], the structures, distribution, …
Number of citations: 6 www.sciencedirect.com

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